molecular formula C12H9NO6S B14340638 Sulfuric acid, 4-nitrophenyl phenyl ester CAS No. 98495-96-6

Sulfuric acid, 4-nitrophenyl phenyl ester

Cat. No.: B14340638
CAS No.: 98495-96-6
M. Wt: 295.27 g/mol
InChI Key: ZZSFOGLIBPJMKU-UHFFFAOYSA-N
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Description

Sulfuric acid, 4-nitrophenyl phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfuric acid esterified with a 4-nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid, 4-nitrophenyl phenyl ester can be synthesized through the reaction of sulfuric acid with 4-nitrophenol and phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, 4-nitrophenyl phenyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield sulfuric acid, 4-nitrophenol, and phenol.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester. Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a substituted amine product.

    Hydrolysis: The major products are sulfuric acid, 4-nitrophenol, and phenol.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Sulfuric acid, 4-nitrophenyl phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity, particularly those involving esterases.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of sulfuric acid, 4-nitrophenyl phenyl ester involves its interaction with nucleophiles. The ester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The nitro group can also participate in redox reactions, adding to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-nitrophenyl carbonate
  • 4-Nitrophenyl acetate
  • 4-Nitrophenyl benzoate

Comparison

Sulfuric acid, 4-nitrophenyl phenyl ester is unique due to the presence of both sulfuric acid and nitrophenyl groups, which confer distinct reactivity patterns compared to other esters. For example, phenyl 4-nitrophenyl carbonate and 4-nitrophenyl acetate lack the sulfuric acid moiety, resulting in different chemical behaviors and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties make it a valuable reagent in organic synthesis, biochemical assays, and industrial applications. Further research into its properties and applications is likely to yield new insights and innovations.

Properties

CAS No.

98495-96-6

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

(4-nitrophenyl) phenyl sulfate

InChI

InChI=1S/C12H9NO6S/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H

InChI Key

ZZSFOGLIBPJMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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